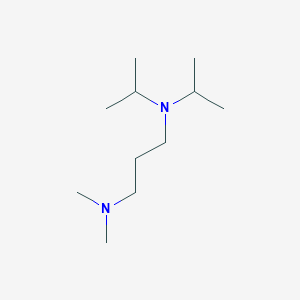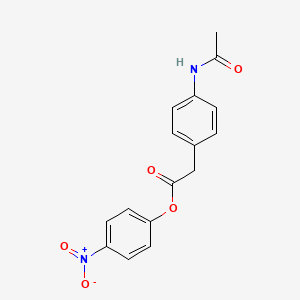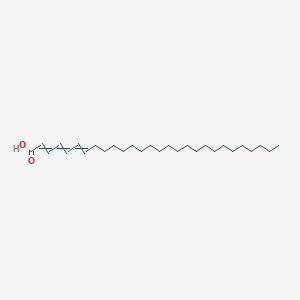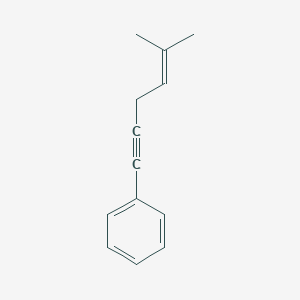
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Méthodes De Préparation
The synthesis of 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a boron-containing precursor with a nitrogen-containing compound under controlled temperature and pressure conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-nitrogen-oxygen compounds, while reduction may produce boron-nitrogen-hydrogen compounds.
Applications De Recherche Scientifique
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve boron and nitrogen metabolism.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron and nitrogen atoms can form coordinate bonds with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole can be compared with other similar compounds, such as:
1H-Tetrazaborole, 4,5-dihydro-1,4-dimethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with a similar core structure but different functional groups, resulting in distinct reactivity and uses.
4,4-Dimethyl-5,5-diphenyl-1-[1,1,2-trimethyl-2-]:
The uniqueness of this compound lies in its specific combination of boron and nitrogen atoms, which imparts unique reactivity and stability, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
114027-14-4 |
|---|---|
Formule moléculaire |
C13H13BN4 |
Poids moléculaire |
236.08 g/mol |
Nom IUPAC |
1-methyl-4,5-diphenyltetrazaborole |
InChI |
InChI=1S/C13H13BN4/c1-17-14(12-8-4-2-5-9-12)18(16-15-17)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
WSNWUQGJDDLMOJ-UHFFFAOYSA-N |
SMILES canonique |
B1(N(N=NN1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
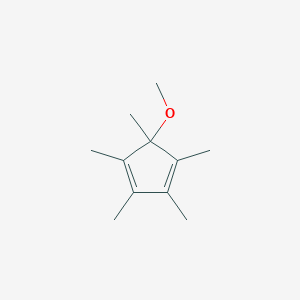

![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)
![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
